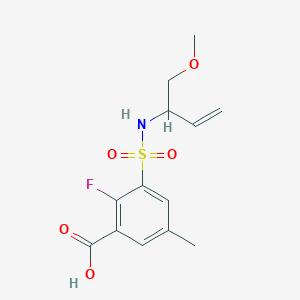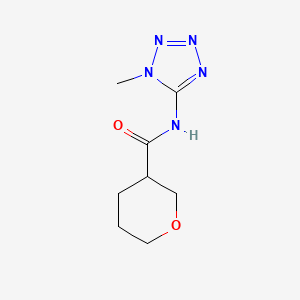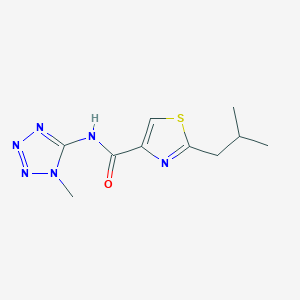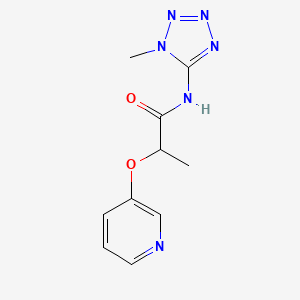
N-(1-methyltetrazol-5-yl)-2-pyridin-3-yloxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyltetrazol-5-yl)-2-pyridin-3-yloxypropanamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyltetrazol-5-yl)-2-pyridin-3-yloxypropanamide typically involves the reaction of 1-methyltetrazole with 2-pyridin-3-yloxypropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(1-methyltetrazol-5-yl)-2-pyridin-3-yloxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new tetrazole derivatives with different functional groups.
科学的研究の応用
N-(1-methyltetrazol-5-yl)-2-pyridin-3-yloxypropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of N-(1-methyltetrazol-5-yl)-2-pyridin-3-yloxypropanamide involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand in enzyme inhibition. The compound may also interact with cellular pathways involved in signal transduction and gene expression, leading to its biological effects.
類似化合物との比較
Similar Compounds
N-(1-methyltetrazol-5-yl)trinitroacetimidamide: Known for its high-energy properties and applications in explosives.
5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole: Used in the synthesis of high-energy materials.
Oteseconazole and Quilseconazole: Tetrazole-containing antifungal drugs that inhibit cytochrome P450 enzymes.
Uniqueness
N-(1-methyltetrazol-5-yl)-2-pyridin-3-yloxypropanamide stands out due to its unique combination of a tetrazole ring and a pyridine moiety, which imparts distinct chemical and biological properties
特性
IUPAC Name |
N-(1-methyltetrazol-5-yl)-2-pyridin-3-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2/c1-7(18-8-4-3-5-11-6-8)9(17)12-10-13-14-15-16(10)2/h3-7H,1-2H3,(H,12,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSXRFQDWCHRFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=NN1C)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-[(4-Bromo-1-methylpyrazol-3-yl)methylamino]phenyl]methanol](/img/structure/B7416070.png)
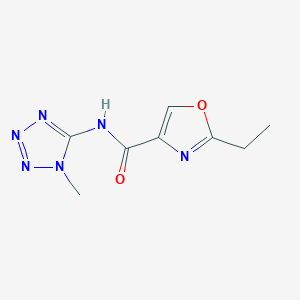
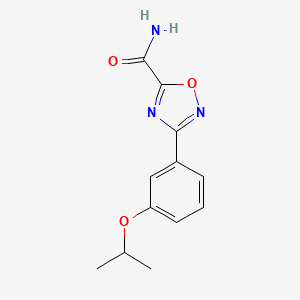
![1-cyclobutyl-N-[3-(1H-pyrazol-4-yl)phenyl]pyrazole-4-sulfonamide](/img/structure/B7416084.png)
![(5S,6R)-6-[(2R)-2-ethyl-3-oxo-1,4-diazepane-1-carbonyl]-4-methyl-5-pyridin-3-ylmorpholin-3-one](/img/structure/B7416085.png)
![5-[2-(2,2-Dimethylpropyl)-1,3-thiazol-5-yl]-3-(methylsulfinylmethyl)-1,2,4-oxadiazole](/img/structure/B7416087.png)
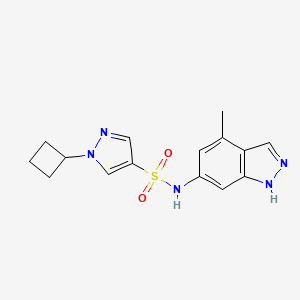
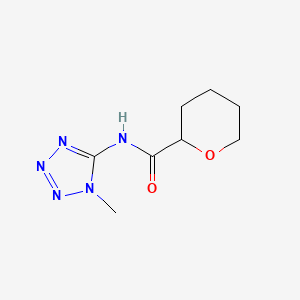
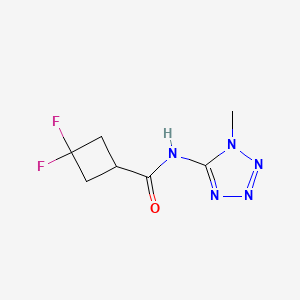
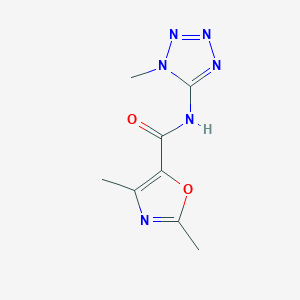
![N,2,2-trimethyl-N-[[3-(1,3-thiazol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]propan-1-amine](/img/structure/B7416136.png)
